molecular formula C14H12BrN3O2 B5657527 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5657527
M. Wt: 334.17 g/mol
InChI Key: QZUIYJFVRPVQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including tyrosine kinases and G protein-coupled receptors. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one are diverse. It has been shown to inhibit the proliferation of cancer cells, reduce viral replication, and inhibit bacterial growth. It has also been shown to affect various cellular processes, including cell signaling, gene expression, and protein synthesis. In addition, it has been shown to induce apoptosis and autophagy in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its versatility in various scientific research fields. It has shown potential in medicinal chemistry, drug discovery, and biological research. However, one of the limitations of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential as an anticancer, antiviral, and antibacterial agent. Another direction is to study its effects on different cellular processes and pathways. Additionally, there is potential for developing new derivatives of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with improved solubility and bioactivity. Finally, there is potential for using 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one as a tool for studying protein-protein interactions and for imaging biological systems.
Conclusion:
In conclusion, 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a versatile chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives in various scientific research fields.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 3-bromoaniline and 2-methoxymethyl-4,5-dicyanoimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and biological research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

2-(3-bromophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-3-2-4-10(15)5-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUIYJFVRPVQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.